molecular formula C9H9N3 B8743618 8-Hydrazinylisoquinoline

8-Hydrazinylisoquinoline

Cat. No.: B8743618
M. Wt: 159.19 g/mol
InChI Key: KHDLLBBVACGDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydrazinylisoquinoline (quinolin-8-ylhydrazine, C₉H₉N₃) is a heterocyclic compound featuring a hydrazine (-NH-NH₂) substituent at the 8-position of the isoquinoline scaffold . Its structure combines the aromaticity of isoquinoline with the nucleophilic and chelating properties of the hydrazine group. Unlike its hydroxyl or amino analogs, the hydrazinyl moiety introduces unique reactivity, enabling diverse chemical modifications and metal coordination capabilities.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

isoquinolin-8-ylhydrazine

InChI

InChI=1S/C9H9N3/c10-12-9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12H,10H2

InChI Key

KHDLLBBVACGDDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 8-hydrazinylisoquinoline can be contextualized by comparing it to structurally related compounds, including 8-hydroxyquinoline derivatives, aminoquinolines, and positional isomers. Key differences in substituent groups, metal-binding properties, and biological activities are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Substituent Molecular Formula Key Properties Biological Activities References
This compound -NH-NH₂ at C8 C₉H₉N₃ Bidentate/tridenate chelator; nucleophilic reactivity Understudied; potential antimicrobial, anticancer
8-Hydroxyquinoline (8-HQ) -OH at C8 C₉H₇NO Monoprotic bidentate chelator; forms stable complexes with Cu²⁺, Zn²⁺, Fe³⁺ Anticancer, antimicrobial, antifungal
Clioquinol -Cl at C5, -I at C7 C₉H₅ClINO Lipophilic; dual halogenation enhances blood-brain barrier penetration Alzheimer’s therapy, antiparasitic
8-Aminoquinoline -NH₂ at C8 C₉H₈N₂ Basic amino group; moderate chelation ability Antimalarial (e.g., primaquine)
Nitroxoline -NO₂ at C5 C₉H₆N₂O₂ Electron-withdrawing nitro group; enhances antibacterial activity Urinary tract infections
6-Hydrazinylquinoline -NH-NH₂ at C6 C₉H₉N₃ Positional isomer; altered steric and electronic effects Limited data; lower drug similarity scores vs. 8-isomers

Structural and Electronic Differences

  • Substituent Effects: The hydrazine group in this compound provides two nitrogen atoms capable of hydrogen bonding and metal coordination, contrasting with the hydroxyl (-OH) in 8-HQ or amino (-NH₂) in 8-aminoquinoline.
  • Positional Isomerism: 8-substituted quinolines generally exhibit higher biological similarity to antipsychotic drugs (e.g., risperidone) than 6-substituted analogs, as seen in molecular similarity scoring studies .

Metal Chelation and Reactivity

  • 8-HQ Derivatives: Known for forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), which disrupt microbial metalloenzymes or induce oxidative stress in cancer cells .

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